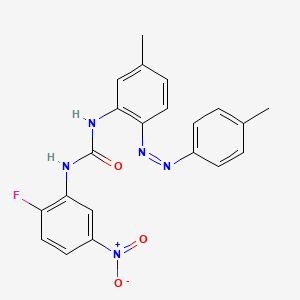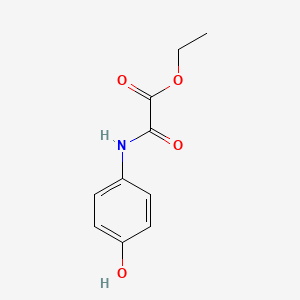
Benzenamine, 3-(hexadecylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3-(hexadecylthio)- is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (NH₂) and a hexadecylthio group (C₁₆H₃₃S) at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(hexadecylthio)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrobenzenamine with hexadecylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The nitro group is reduced to an amino group, and the thiol group is introduced at the meta position.
Industrial Production Methods
Industrial production of Benzenamine, 3-(hexadecylthio)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 3-(hexadecylthio)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or thiols.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 3-(hexadecylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Mecanismo De Acción
The mechanism of action of Benzenamine, 3-(hexadecylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity and function. The hexadecylthio group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Benzenamine, 3-(hexadecylthio)- can be compared with other similar compounds such as:
Aniline (Benzenamine): Lacks the hexadecylthio group, making it less lipophilic and less effective in penetrating biological membranes.
Hexadecylamine: Lacks the aromatic ring, resulting in different chemical reactivity and applications.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the amino group, leading to different chemical properties and uses.
The uniqueness of Benzenamine, 3-(hexadecylthio)- lies in its combination of an aromatic amine and a long-chain alkylthio group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57946-69-7 |
|---|---|
Fórmula molecular |
C22H39NS |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
3-hexadecylsulfanylaniline |
InChI |
InChI=1S/C22H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3 |
Clave InChI |
SRIWTNIWYDUONL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



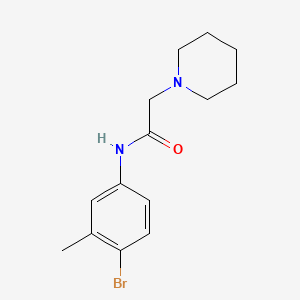
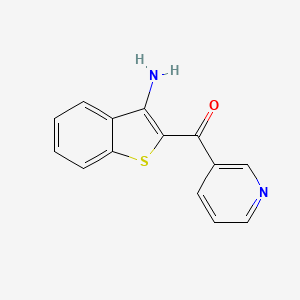




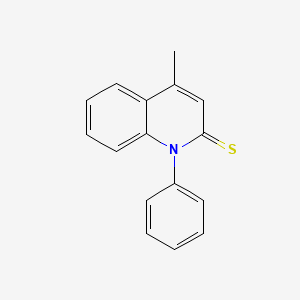

![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
